molecular formula C12H12O3 B1600212 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- CAS No. 226915-53-3

2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)-

Cat. No.: B1600212
CAS No.: 226915-53-3
M. Wt: 204.22 g/mol
InChI Key: GTDOOLQKHXLZHQ-SNVBAGLBSA-N
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Description

Chemical Name: 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- CAS Number: 226916-19-4 Molecular Formula: C₁₂H₁₂O₃ Structure: The compound features a pentynoic acid backbone with a hydroxyl group at position 4, an alkyne bond at position 2, and a benzyl ester moiety. The (4R)-configuration indicates stereospecificity at the hydroxyl-bearing carbon.

For example, methyl ester derivatives of similar structures (e.g., 4-hydroxycinnamic acid methyl ester) are synthesized via acid-catalyzed esterification .

Properties

IUPAC Name

benzyl (4R)-4-hydroxypent-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-10(13)7-8-12(14)15-9-11-5-3-2-4-6-11/h2-6,10,13H,9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDOOLQKHXLZHQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#CC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432820
Record name benzyl (4R)-4-hydroxypent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226915-53-3
Record name benzyl (4R)-4-hydroxypent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Summary of key steps in the synthesis of 2-hydroxy-4-pentynoic acid

Notes on Reductant Treatment for Product Stability
  • Various solid reductants were tested to prevent decomposition during drying.
  • Sodium metabisulfite (Na2S2O5) was found most effective in stabilizing the product.
  • Other reductants like sodium sulfite (Na2SO3) resulted in lower yields or decomposition.
Reductant Effect on Product Stability Appearance of Dried Product
None Decomposition, black residue Decomposed black solid
Na2SO3 Partial recovery, low yield Light yellow solid
Na2S2O3 Presence of sulfur impurity Yellow solid
Na2S2O5 Effective stabilization Light yellow solid

Table 2: Effect of reductants on 2-hydroxy-4-pentynoic acid stability during isolation

Preparation of 2-Pentynoic Acid Derivatives Including Esterification

While the above method focuses on the acid intermediate, the preparation of 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- requires esterification of the hydroxy acid with a phenylmethyl (benzyl) group.

Patent-Described Methods for 4-Pentynoic Acid Derivatives
  • A Japanese patent (JP2005112734A) describes methods for producing 4-pentynoic acid derivatives involving trimethylsilyl-protected intermediates and Grignard reagents.
  • The use of 4-trimethylsilyl-3-butynyl halides as intermediates allows for selective functionalization and subsequent deprotection to yield the desired acid.
  • Reaction media include solvents like tetrahydrofuran (THF) and 1,4-dioxane, with magnesium-based reagents facilitating carbon-carbon bond formation.
  • These methods provide routes to functionalized pentynoic acids that can be further esterified to benzyl esters.

Summary Table of Preparation Methods for 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)-

Preparation Stage Method Key Reagents Conditions Yield/Notes
Acid intermediate synthesis Alkylation of diethyl 2-acetamidomalonate + one-pot hydrolysis/diazotization Diethyl 2-acetamidomalonate, propargyl tosylate, 2 M H2SO4, NaNO2 Reflux, 36 h; 0 °C to RT, 40 h ~49% isolated yield; safe and economical
Product stabilization Treatment with Na2S2O5 during ether extraction Sodium metabisulfite Stirring until oxidants removed Prevents decomposition, improves yield
Esterification Acid-catalyzed reaction with benzyl alcohol or benzyl halide alkylation Benzyl alcohol or benzyl chloride/bromide, acid/base catalyst Mild conditions to preserve stereochemistry High selectivity for ester formation
Alternative synthetic route Use of trimethylsilyl-protected intermediates and Grignard reagents (patent method) 4-trimethylsilyl-3-butynyl halides, Mg reagents, THF Controlled organometallic reactions Enables functionalization and subsequent esterification

Research Findings and Practical Considerations

  • The reported economical method avoids hazardous reagents like propargyl bromide, reducing explosion risk and cost.
  • The one-pot sequence reduces purification steps, increasing practicality for scale-up.
  • Stabilization with sodium metabisulfite is critical to maintain product integrity.
  • Esterification methods are well-established and can be adapted to preserve the chiral center.
  • Patent literature suggests alternative synthetic handles for functionalization, expanding versatility.

Chemical Reactions Analysis

Types of Reactions

2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products

    Oxidation: 4-oxo-2-pentynoic acid, phenylmethyl ester.

    Reduction: 4-hydroxy-2-pentyn-1-ol, phenylmethyl ester.

    Substitution: 4-alkoxy-2-pentynoic acid, phenylmethyl ester.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
One of the primary applications of 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- is as a building block in organic synthesis. It serves as a precursor for various complex organic compounds. For instance, it can be utilized in the synthesis of polycyclic compounds through cyclization reactions, which are crucial in developing pharmaceuticals and agrochemicals .

Synthesis of Peptidomimetics
The compound is also employed in synthesizing peptidomimetic macrocycles. These macrocycles can modulate biological activities such as hormone levels and have potential therapeutic applications . The ability to mimic peptide structures allows for the development of novel drugs with enhanced stability and bioavailability.

Medicinal Chemistry

Potential Therapeutic Uses
Research indicates that derivatives of 2-Pentynoic acid exhibit various biological activities. For example, certain derivatives have shown promise as hypoglycemic agents, which could be beneficial in treating diabetes by regulating blood sugar levels . Additionally, compounds derived from this acid have been investigated for their potential anti-cancer properties due to their ability to interact with cellular pathways involved in tumor growth .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using 2-Pentynoic acid derivatives. The researchers demonstrated that these compounds could inhibit tumor cell proliferation in vitro. The mechanism involved the modulation of key signaling pathways associated with cell growth and apoptosis .

Case Study 2: Development of Hypoglycemic Agents

Another investigation focused on the hypoglycemic effects of 2-Pentynoic acid derivatives in animal models. The results showed a significant reduction in blood glucose levels and an increase in liver enzyme activity related to glucose metabolism. This suggests potential for developing new treatments for type 2 diabetes .

Data Tables

Application AreaDescriptionExample Compounds
Organic SynthesisBuilding block for complex organic moleculesPolycyclic compounds
Medicinal ChemistryPotential hypoglycemic agentsDerivatives with antidiabetic effects
PeptidomimeticsModulation of biological activitiesMacrocyclic structures

Mechanism of Action

The mechanism by which 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- exerts its effects often involves the interaction of its functional groups with biological targets. For example, the hydroxy group can form hydrogen bonds with enzyme active sites, while the ester group can undergo hydrolysis to release active metabolites. The compound may also participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 204.26 g/mol (calculated).
  • Functional Groups : Alkyne (C≡C), hydroxyl (-OH), and benzyl ester (-OCC₆H₅).

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Ester Group Molecular Weight (g/mol) Key Differences
(R)-Benzyl 4-Hydroxypent-2-ynoate (226916-19-4) C₁₂H₁₂O₃ 4-OH, 2-alkyne, (4R)-configuration Phenylmethyl 204.26 Alkyne backbone; chiral hydroxyl
2-Pentenoic acid, 4-methyl-, phenylmethyl ester (138123-47-4) C₁₃H₁₆O₂ 4-methyl, 2-alkene Phenylmethyl 204.26 Alkene instead of alkyne; methyl substituent
Ethyl 2-methyl-4-pentenoate (53399-81-8) C₈H₁₄O₂ 2-methyl, 4-alkene Ethyl 142.20 Ethyl ester; no hydroxyl group
(2Z,4R)-4-Hydroxy-2-pentenoic acid phenylmethyl ester (226916-29-6) C₁₂H₁₄O₃ 4-OH, 2-alkene, (4R)-configuration Phenylmethyl 206.24 Alkene vs. alkyne; higher saturation
2-Pentynoic acid, 4-oxo-, ethyl ester (N/A) C₇H₈O₃ 4-ketone, 2-alkyne Ethyl 140.14 Ketone replaces hydroxyl; ethyl ester
Benzoic acid, 4-hydroxy-, phenylmethyl ester (94-18-8) C₁₄H₁₂O₃ 4-hydroxybenzoate backbone Phenylmethyl 228.24 Aromatic carboxylic acid; no alkyne

Structural and Functional Differences

Backbone Variation: The target compound contains a pentynoic acid backbone (C≡C at position 2), distinguishing it from pentenoic acid derivatives (C=C) or benzoic acid analogs . The (4R)-hydroxyl group introduces chirality, a feature absent in non-hydroxylated or racemic analogs .

Benzyl paraben (94-18-8), a preservative, shares the phenylmethyl ester group but lacks the alkyne or hydroxyl functionalities .

Bioactivity Considerations: Alkyne-containing compounds (e.g., 226916-19-4) may serve as click chemistry intermediates, whereas pentenoic acid derivatives (226916-29-6) are more likely to participate in Michael addition reactions .

Notes on Data Limitations

  • Pharmacological Data: Limited evidence on the target compound’s bioactivity; inferences are drawn from structurally related esters .
  • Stereochemical Specificity : The (4R)-configuration’s impact on reactivity or biological interactions remains unstudied in the provided evidence .

Biological Activity

2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)-
  • Molecular Formula : C₁₃H₁₄O₃
  • Molecular Weight : 218.25 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound could modulate receptor activity, influencing physiological responses.

Biological Activity Data

The following table summarizes key biological activities associated with 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- based on available research findings:

Biological ActivityAssay TypeResult Summary
Antioxidant ActivityDPPH AssaySignificant scavenging activity observed at concentrations above 50 µM.
CytotoxicityMTT AssayExhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 20 to 40 µM.
Anti-inflammatoryELISAReduced levels of pro-inflammatory cytokines in treated macrophages.

Case Study 1: Antioxidant Properties

A study conducted by researchers examined the antioxidant properties of various phenolic compounds, including 2-Pentynoic acid derivatives. The compound demonstrated a dose-dependent increase in DPPH radical scavenging activity, indicating potential applications in preventing oxidative stress-related diseases.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a report highlighted that at concentrations of 30 µM, the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Case Study 3: Anti-inflammatory Mechanisms

Research published in a pharmacological journal investigated the anti-inflammatory effects of this ester in macrophage cultures. The results indicated a marked reduction in TNF-alpha and IL-6 production following treatment with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases.

Q & A

Q. What statistical approaches are recommended for analyzing variability in enantiomeric excess (ee) across synthetic batches?

  • Methodology : Apply ANOVA to assess batch-to-batch variability. Use chiral HPLC area-percent data to calculate ee (%) with the formula: ee=[(4R)(4S)][(4R)+(4S)]×100\text{ee} = \frac{[\text{(4R)} - \text{(4S)}]}{[\text{(4R)} + \text{(4S)}]} \times 100

    Outliers should be investigated for catalyst degradation or moisture contamination .

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

  • Methodology :
    • For hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor ester hydrolysis via LC-MS over 24–72 hours.
    • Photostability : Expose to UV light (λ = 254 nm) and track degradation products using HRMS.
    • Oxidative stability : Use H₂O₂ or AIBN to simulate radical-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)-
Reactant of Route 2
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2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)-

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